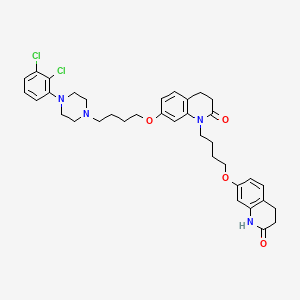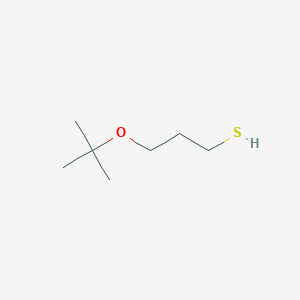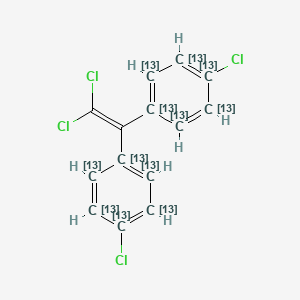
p,p'-DDE-13C12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p,p’-DDE-13C12: is a stable isotope-labeled compound of p,p’-Dichlorodiphenyldichloroethylene (p,p’-DDE). It is a breakdown product of the insecticide dichlorodiphenyltrichloroethane (DDT). Due to the widespread historical use of DDT, p,p’-DDE is commonly found in environmental and animal tissue samples . The compound is often used in environmental analysis and research due to its persistence and potential health impacts.
Métodos De Preparación
Industrial Production Methods: Industrial production of p,p’-DDE-13C12 is typically carried out by specialized chemical manufacturers who have the capability to handle isotopic labeling. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of carbon-13 isotopes at specific positions within the molecule.
Análisis De Reacciones Químicas
Types of Reactions: p,p’-DDE-13C12, like its unlabeled counterpart, can undergo various chemical reactions, including:
Oxidation: p,p’-DDE can be oxidized to form more polar metabolites.
Reduction: Reduction reactions can convert p,p’-DDE to less chlorinated compounds.
Substitution: Halogen substitution reactions can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.
Major Products Formed: The major products formed from these reactions include hydroxylated metabolites, less chlorinated derivatives, and substituted compounds depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry: p,p’-DDE-13C12 is used as a reference standard in environmental chemistry to study the fate and transport of organochlorine pesticides in the environment. It helps in tracing the degradation pathways and understanding the persistence of these compounds.
Biology: In biological research, p,p’-DDE-13C12 is used to study the bioaccumulation and biomagnification of organochlorine pesticides in food chains. It helps in assessing the exposure levels and potential health risks to wildlife and humans.
Medicine: Research in medicine utilizes p,p’-DDE-13C12 to investigate the potential endocrine-disrupting effects of organochlorine pesticides. It aids in understanding the mechanisms by which these compounds interfere with hormonal systems.
Industry: In industrial applications, p,p’-DDE-13C12 is used in the development of analytical methods for detecting and quantifying organochlorine pesticides in various matrices, including soil, water, and biological tissues.
Mecanismo De Acción
p,p’-DDE-13C12 exerts its effects primarily through its interaction with the endocrine system. It mimics or blocks the transcriptional activation elicited by naturally circulating steroid hormones by binding to steroid hormone receptors . This interaction can disrupt normal hormonal signaling pathways, leading to various adverse effects. The compound can also affect the metabolism of steroid hormones and other xenobiotic chemicals by modulating the activity of nuclear hormone receptors.
Comparación Con Compuestos Similares
p,p’-Dichlorodiphenyldichloroethylene (p,p’-DDE): The unlabeled counterpart of p,p’-DDE-13C12.
p,p’-Dichlorodiphenyltrichloroethane (DDT): The parent compound from which p,p’-DDE is derived.
2,2’,4,4’,5,5’-Hexachlorobiphenyl (CB-153): Another persistent organic pollutant with similar environmental and health impacts.
Uniqueness: The uniqueness of p,p’-DDE-13C12 lies in its isotopic labeling, which allows for precise tracing and quantification in scientific studies. This makes it a valuable tool in environmental and biological research, providing insights into the behavior and effects of organochlorine pesticides.
Propiedades
Fórmula molecular |
C14H8Cl4 |
|---|---|
Peso molecular |
329.9 g/mol |
Nombre IUPAC |
1-chloro-4-[2,2-dichloro-1-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethenyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
InChI |
InChI=1S/C14H8Cl4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
Clave InChI |
UCNVFOCBFJOQAL-WCGVKTIYSA-N |
SMILES isomérico |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(=C(Cl)Cl)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one](/img/structure/B13435292.png)
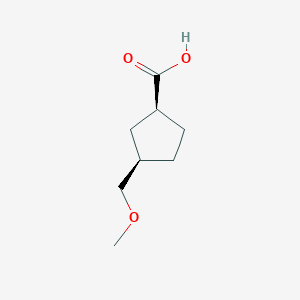

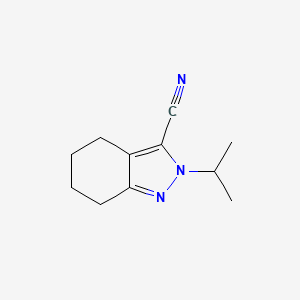

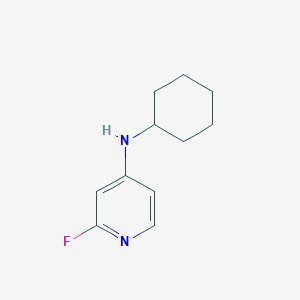

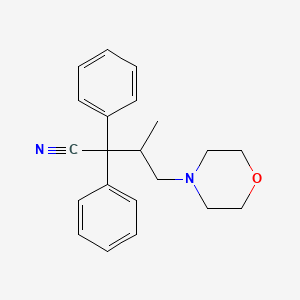
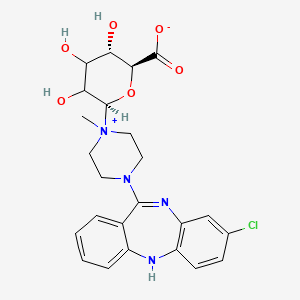
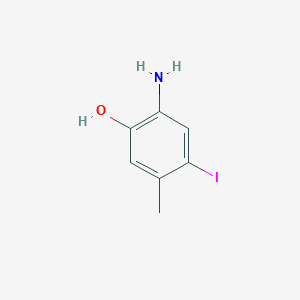
![2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one](/img/structure/B13435384.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13435390.png)
